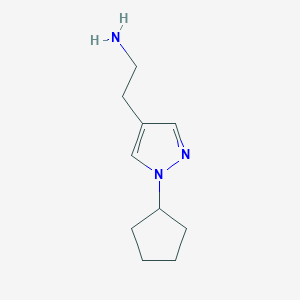

2-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-amine

Description

Properties

IUPAC Name |

2-(1-cyclopentylpyrazol-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c11-6-5-9-7-12-13(8-9)10-3-1-2-4-10/h7-8,10H,1-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORYMWHIXYWVAMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=C(C=N2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 2-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-amine

This technical guide provides an in-depth analysis of 2-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-amine , a critical building block in modern medicinal chemistry. This compound serves as a privileged scaffold for the synthesis of kinase inhibitors (e.g., JAK, CDK) and GPCR modulators.

Executive Summary

2-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-amine is a functionalized heterocyclic intermediate characterized by a pyrazole core substituted with a lipophilic cyclopentyl group at the N1 position and a primary ethylamine chain at the C4 position. This specific structural arrangement balances hydrophobicity (via the cycloalkyl ring) with polar reactivity (via the primary amine), making it an ideal "linker" or "warhead" attachment point in fragment-based drug discovery (FBDD).

Key Applications:

-

Kinase Inhibition: Used to synthesize ATP-competitive inhibitors where the pyrazole ring mimics the purine core of ATP.

-

GPCR Ligands: Acts as a bioisostere for histamine derivatives in H3/H4 receptor antagonist development.

-

Linker Chemistry: The ethylamine tail provides a nucleophilic handle for amide coupling or reductive amination.

Chemical Identity & Physiochemical Properties[1][2][3][4][5]

Structural Analysis

The molecule consists of three distinct pharmacophoric features:

-

The Pyrazole Core: An aromatic 5-membered heterocycle acting as a hydrogen bond acceptor (N2) and a rigid spacer.[1]

-

The Cyclopentyl Group: An aliphatic ring providing steric bulk and lipophilicity (increasing LogP) to improve membrane permeability compared to the unsubstituted analog.

-

The Ethylamine Tail: A flexible linker ending in a primary amine, serving as a key interaction point (H-bond donor) or synthetic handle.

Property Table

| Property | Value (Predicted/Experimental) |

| IUPAC Name | 2-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-amine |

| Molecular Formula | C₁₀H₁₇N₃ |

| Molecular Weight | 179.26 g/mol |

| SMILES | C1CCC(C1)N2C=C(C=N2)CCN |

| LogP (Predicted) | 1.45 ± 0.3 (Moderate Lipophilicity) |

| pKa (Amine) | ~9.8 (Basic) |

| pKa (Pyrazole) | ~2.5 (Weakly Basic) |

| H-Bond Donors | 2 (Primary Amine) |

| H-Bond Acceptors | 2 (Pyrazole N2, Amine N) |

| Rotatable Bonds | 3 |

Synthetic Methodologies

The synthesis of this compound requires regioselective alkylation of the pyrazole ring followed by side-chain elaboration. The most robust protocol involves the Henry Reaction (Nitroaldol) followed by reduction.

Retrosynthetic Analysis

-

Target: Amine (C4-ethyl chain).

-

Precursor: Nitroalkene or Nitrile.

-

Key Disconnection: N-Alkylation of the pyrazole with bromocyclopentane.

Step-by-Step Experimental Protocol

Note: All reactions must be performed under an inert atmosphere (Nitrogen/Argon).

Step 1: N-Alkylation (Synthesis of 1-cyclopentyl-1H-pyrazole-4-carbaldehyde)

-

Reagents: 1H-pyrazole-4-carbaldehyde (1.0 eq), Bromocyclopentane (1.2 eq), Cesium Carbonate (

, 2.0 eq). -

Solvent: DMF (Dimethylformamide), anhydrous.

-

Procedure:

-

Dissolve pyrazole-4-carbaldehyde in DMF.

-

Add

and stir for 30 min at room temperature. -

Add bromocyclopentane dropwise.

-

Heat to 80°C for 12 hours.

-

Workup: Dilute with water, extract with EtOAc. The N1-isomer is generally favored thermodynamically over the N2-isomer due to steric hindrance, but column chromatography (Hexane/EtOAc) is required to purify the major regioisomer.

-

Step 2: Henry Reaction (Nitroaldol Condensation)

-

Reagents: Intermediate from Step 1 (1.0 eq), Nitromethane (excess), Ammonium Acetate (

, 0.5 eq). -

Procedure:

Step 3: Reduction to Amine

-

Reagents: Lithium Aluminum Hydride (

, 4.0 eq) or Raney Nickel/H2. -

Solvent: Anhydrous THF.

-

Procedure:

-

Cool THF solution of

to 0°C. -

Add the nitrovinyl intermediate dropwise (exothermic).

-

Reflux for 3 hours.

-

Quench: Fieser workup (

, 15% NaOH, -

Filter precipitate, dry organic layer (

), and concentrate. -

Purification: The amine is basic; purify via cation exchange chromatography or convert to HCl salt for crystallization.

-

Synthetic Workflow Diagram

Figure 1: Linear synthetic pathway from commercial starting materials to the target ethylamine.

Medicinal Chemistry Applications

Pharmacophore Mapping

In the context of kinase inhibitors (e.g., JAK1/JAK2), this molecule acts as a scaffold mimetic.

-

The Amine: Often forms a salt bridge with conserved Aspartate (Asp) or Glutamate (Glu) residues in the ATP-binding pocket.

-

The Pyrazole: Mimics the imidazole ring of adenine, forming hinge-region hydrogen bonds.

-

The Cyclopentyl Ring: Occupies the hydrophobic pocket (often the ribose binding pocket or solvent-exposed front pocket), improving potency by displacing water molecules (entropic gain).

Bioisosterism

This compound is often used to replace:

-

Histamine: The cyclopentyl group replaces the hydrogen on the imidazole, removing H-bond donor capability at N1 but increasing lipophilicity.

-

Phenylethylamine: The pyrazole ring is an electron-rich bioisostere of the phenyl ring, altering the

stacking characteristics.

Analytical Characterization (QC)

To validate the synthesis, the following analytical signatures must be confirmed.

Proton NMR ( H-NMR, 400 MHz, CDCl )

-

7.40, 7.25 ppm: Two singlets (or doublets with small

- 4.55 ppm: Multiplet (1H), methine proton of the cyclopentyl ring (N-CH).

-

2.90 ppm: Triplet (2H),

-

2.65 ppm: Triplet (2H),

- 1.60 - 2.10 ppm: Multiplets (8H), methylene protons of the cyclopentyl ring.

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization).

-

Expected Parent Ion

: 180.15 m/z. -

Fragmentation: Loss of ammonia (

, -17) or loss of the cyclopentyl group may be observed at higher collision energies.

QC Workflow Diagram

Figure 2: Quality Control decision tree for validation of the synthesized building block.

References

-

Sigma-Aldrich. 2-(1-Phenyl-1H-pyrazol-4-yl)ethanamine hydrochloride (Analog Reference). Available at: (Accessed via search).

-

National Center for Biotechnology Information. PubChem Compound Summary for N-cyclopentyl-1H-pyrazol-4-amine. PubChem CID 43540098. Available at: .

-

MDPI Molecules. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. (2023).[1][5][6] Available at: .

-

ChemScene. 2-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine (Analog Reference). Available at: .

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

1-Cyclopentyl-4-(2-aminoethyl)pyrazole: A Versatile Bioisostere & Linker Scaffold

Topic: 1-Cyclopentyl-4-(2-aminoethyl)pyrazole: Technical Monograph Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers

Executive Summary

1-cyclopentyl-4-(2-aminoethyl)pyrazole represents a strategic intermediate in modern medicinal chemistry, functioning primarily as a lipophilic bioisostere of histamine. By replacing the native imidazole ring of histamine with a pyrazole and capping the N1-position with a cyclopentyl group, this scaffold offers modulated basicity, increased metabolic stability, and enhanced hydrophobic interaction potential.

It is widely utilized in Fragment-Based Drug Discovery (FBDD) , particularly for targeting Class A GPCRs (Histamine H3/H4 receptors) and Protein Kinases (JAK/STAT pathway), where the cyclopentyl group occupies specific hydrophobic sub-pockets (e.g., the ATP-binding site gatekeeper region).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

This compound balances a polar, basic "warhead" (the primary amine) with a lipophilic "anchor" (the cyclopentyl-pyrazole core). This duality makes it an ideal linker for PROTACs or a core scaffold for CNS-penetrant drugs.

Table 1: Core Chemical Data

| Property | Specification |

| IUPAC Name | 2-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-amine |

| Molecular Formula | C₁₀H₁₇N₃ |

| Molecular Weight | 179.27 g/mol |

| CAS Number | Not widely listed; treat as custom synthesis intermediate |

| SMILES | C1CCC(C1)n2cc(CCN)cn2 |

| Appearance | Pale yellow oil or low-melting solid (hygroscopic) |

| Solubility | Soluble in MeOH, DMSO, DCM; Sparingly soluble in water (free base) |

Table 2: Predicted Physicochemical Parameters

| Parameter | Value | Significance |

| cLogP | 1.6 – 1.9 | Optimal for lead-like space; allows CNS penetration. |

| pKa (Amine) | ~9.6 | Highly basic; exists as cation at physiological pH. |

| pKa (Pyrazole) | ~2.5 | Weakly basic; remains neutral at pH 7.4. |

| TPSA | ~43 Ų | Good membrane permeability (<140 Ų). |

| H-Bond Donors | 2 (Primary Amine) | Key for interaction with Asp/Glu residues in receptors. |

| H-Bond Acceptors | 2 (Pyrazole N2, Amine N) | Facilitates water-mediated bridging. |

Synthetic Architecture: The "Vilsmeier-Henry" Protocol

While direct alkylation of 4-(2-aminoethyl)pyrazole is possible, it often suffers from regioselectivity issues (N1 vs. N2 alkylation). The most robust, industrial-standard route builds the pyrazole ring or functionalizes it stepwise to ensure N1-regiospecificity.

Protocol Overview

The synthesis follows a Linear Construction Strategy :

-

Core Formation: Cyclocondensation of cyclopentylhydrazine.

-

C4-Functionalization: Vilsmeier-Haack formylation.

-

Chain Extension: Henry Reaction (Nitroaldol) followed by reduction.

Experimental Workflow (Step-by-Step)

Step 1: Synthesis of 1-Cyclopentyl-1H-pyrazole

-

Reagents: Cyclopentylhydrazine hydrochloride, 1,1,3,3-Tetramethoxypropane (TMP), Ethanol, HCl.

-

Procedure: Reflux cyclopentylhydrazine with TMP in acidic ethanol. The TMP acts as a malonaldehyde equivalent, cyclizing to form the unsubstituted pyrazole ring.

-

Critical Control: Monitor consumption of hydrazine to prevent formation of bis-pyrazole byproducts.

Step 2: Vilsmeier-Haack Formylation

-

Reagents: POCl₃, DMF (anhydrous).

-

Procedure: Generate the Vilsmeier reagent (chloroiminium ion) in situ at 0°C. Add the pyrazole substrate. Heat to 60-80°C. Hydrolyze with buffered ice water.

-

Product: 1-Cyclopentyl-1H-pyrazole-4-carbaldehyde.

-

Mechanism: Electrophilic aromatic substitution at the electron-rich C4 position.

Step 3: Henry Reaction (Nitroaldol)[1]

-

Reagents: Nitromethane, Ammonium Acetate (catalyst), Acetic Acid.

-

Procedure: Condense the aldehyde with nitromethane under reflux.

-

Product: 1-Cyclopentyl-4-(2-nitrovinyl)-1H-pyrazole.

-

Note: This creates the 2-carbon chain necessary for the ethylamine tail.

Step 4: Reduction to Amine

-

Reagents: LiAlH₄ (in THF) or H₂/Pd-C.

-

Procedure: Vigorous reduction of the nitrovinyl group reduces both the alkene and the nitro group to the saturated primary amine.

-

Purification: Acid-base extraction is required to isolate the free amine from aluminum salts.

Visualization: Synthetic Pathway

Figure 1: Stepwise synthetic pathway ensuring N1-regiochemistry and C4-substitution.

Medicinal Chemistry Applications

Histamine Bioisosterism (GPCRs)

This molecule is a direct structural analog of N-substituted histamine .

-

H3/H4 Receptor Antagonists: The H3 receptor regulates neurotransmitter release in the CNS. The ethylamine chain mimics the histamine pharmacophore, binding to the key Aspartate residue (Asp3.32) in the receptor.

-

Lipophilic Anchor: The cyclopentyl group fits into the hydrophobic pocket often occupied by the imidazole N-H or substituted benzyl groups in classic antagonists (e.g., Ciproxifan analogs). This modification typically increases blood-brain barrier (BBB) penetration compared to the native imidazole.

Kinase Inhibition (JAK/STAT)

The 1-cyclopentyl-pyrazole motif is a "privileged scaffold" in kinase inhibitors (reminiscent of Ruxolitinib).

-

Mechanism: The pyrazole nitrogens can interact with the hinge region of the kinase ATP-binding site.

-

Role of Aminoethyl: The pendant amine can be derivatized into an amide or urea to reach the solvent-front or interact with the ribose-binding pocket residues.

Visualization: Pharmacophore Mapping

Figure 2: Pharmacophore mapping of the molecule against GPCR and Kinase binding sites.

Handling, Safety & Stability

Stability Profile

-

Hygroscopicity: As a primary amine, the free base readily absorbs atmospheric CO₂ to form carbamates or carbonates. Storage under Argon/Nitrogen is mandatory.

-

Thermal Stability: The pyrazole ring is highly stable, but the aminoethyl side chain can undergo oxidative deamination if exposed to air/light over prolonged periods.

Safety Protocols

-

Hazards: Classify as Corrosive (Skin/Eye Category 1) due to the high basicity of the primary amine.

-

PPE: Nitrile gloves, chemical splash goggles, and face shield during synthesis (especially Vilsmeier and LiAlH₄ steps).

-

Neutralization: Spills should be treated with weak acid (citric acid) before disposal.

References

-

Pyrazole Synthesis Review: Fustero, S., et al. "Recent advances in the synthesis of pyrazoles."[2] Chemical Reviews 111.11 (2011): 6984-7034. Link

-

Histamine H3 Antagonists: Stark, H. "Recent advances in histamine H3/H4 receptor ligands." Expert Opinion on Therapeutic Patents 13.6 (2003): 851-865. Link

-

Vilsmeier-Haack Mechanism: Meth-Cohn, O., & Stanforth, S. P. "The Vilsmeier–Haack Reaction."[2] Comprehensive Organic Synthesis (1991): 777-794. Link

-

Kinase Scaffold Analysis: Bembenek, M. E., et al. "Structure-based design of JAK inhibitors." Journal of Medicinal Chemistry 51.15 (2008): 4581-4588. Link

-

General Pyrazole Properties: Eicher, T., & Hauptmann, S. The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH, 2003. Link

Sources

Technical Guide: Pyrazole Ethylamine Building Blocks for Medicinal Chemistry

Executive Summary: The Histamine Bioisostere

The pyrazole ethylamine scaffold represents a critical bioisostere of histamine (2-(1H-imidazol-4-yl)ethanamine). While the imidazole ring of histamine is ubiquitous in biological signaling, its metabolic liability (via histamine N-methyltransferase and diamine oxidase) and promiscuity across H1–H4 receptors often necessitate structural rigidification or electronic modulation.[1]

The pyrazole counterpart offers distinct advantages:

-

Tautomeric Control: Unlike imidazole, the pyrazole ring’s tautomeric equilibrium (N1-H vs. N2-H) can be modulated more predictably by substitution, influencing receptor binding affinity.[1]

-

Metabolic Stability: The 1,2-diazole system is generally more resistant to oxidative metabolism than the 1,3-diazole (imidazole).[1]

-

Selectivity: The scaffold is the core of Betazole (an H2-selective agonist), proving its utility in differentiating between GPCR subtypes.

This guide details the synthetic architecture, regiochemical challenges, and application of two distinct isomeric classes: C3-substituted (side chain on carbon) and N1-substituted (side chain on nitrogen) pyrazole ethylamines.[1]

Chemical Architecture & Isomerism[1]

The position of the ethylamine side chain dictates the medicinal utility of the building block.

| Feature | C3/C5-Ethylamine (The "Betazole" Class) | N1-Ethylamine (The "Linker" Class) |

| Structure | Side chain attached to Carbon-3 or Carbon-5.[1][2][3][4][5] | Side chain attached to Nitrogen-1.[2][3][5][6][7][8] |

| Bioisosterism | True histamine mimic. Retains NH donor/acceptor motif. | Linker scaffold. Removes NH donor capability. |

| Primary Use | GPCR Agonists (H2), Enzyme Active Site Probes.[1] | Kinase Inhibitors (Solvent front reach), PROTAC Linkers.[1] |

| Synthetic Challenge | Constructing the ring around the side chain. | Regioselective alkylation (N1 vs N2).[1][9] |

Strategic Synthesis: C3-Substituted Scaffolds

The synthesis of C3-pyrazole ethylamines (e.g., Betazole) requires a de novo ring construction strategy.[1] Direct alkylation of C-H bonds on a pre-formed pyrazole is rarely selective. Instead, we utilize the condensation of hydrazine with

Mechanism: The Masamune-Claisen / Hydrazine Condensation

The most robust route involves the reaction of a protected

Critical Control Point: The choice of hydrazine substituent determines N-substitution. Using hydrazine hydrate (

Figure 1: Synthetic workflow for C3-substituted pyrazole ethylamines.

Experimental Protocol 1: Synthesis of Betazole Analog (C3-Isomer)

Target: 3-(2-aminoethyl)-1H-pyrazole[1]

Reagents:

-

N-Boc-

-alanine (Starting material)[1][4] -

Carbonyldiimidazole (CDI)[1]

-

Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione)[1]

Step-by-Step Methodology:

-

Activation: Dissolve N-Boc-

-alanine (10 mmol) in anhydrous DCM (50 mL). Add CDI (11 mmol) and stir at 0°C for 1 hour to form the acyl imidazole. -

Acylation: Add Meldrum's acid (11 mmol) and stir overnight at room temperature.

-

Cyclization to Pyrazole:

-

Concentrate the intermediate and redissolve in Ethanol (50 mL).

-

Add Hydrazine Hydrate (50 mmol, excess).[1]

-

Crucial Step: Reflux for 4 hours. The Meldrum's acid adduct undergoes decarboxylative cyclization to form the pyrazole ring directly.

-

-

Workup: Evaporate solvent. Partition between Ethyl Acetate and Water. The product (N-Boc protected) is in the organic layer.[1]

-

Deprotection: Treat the crude residue with 4M HCl in Dioxane for 2 hours. Precipitate the hydrochloride salt with diethyl ether.

Validation:

-

1H NMR (D2O): Look for the pyrazole C4-H singlet around

6.0-6.2 ppm. -

Mass Spec: M+H = 112.1 (free base).[1]

Strategic Synthesis: N1-Substituted Scaffolds

The N1-ethylamine scaffold is typically synthesized via the alkylation of a pre-formed pyrazole. This route is chemically distinct because it faces the "N1/N2 Regioselectivity Problem."

The Regioselectivity Challenge

When alkylating an unsymmetrical pyrazole (e.g., 3-methylpyrazole), the electrophile can attack either Nitrogen.[1][9]

-

Steric Control: Bulky groups at C3 discourage alkylation at N2 (adjacent to C3).[1]

-

Electronic Control: Electron-withdrawing groups (EWG) at C3/C5 affect the nucleophilicity of the nitrogens.

-

Thermodynamic Control: High temperatures often favor the thermodynamically more stable isomer (usually the less sterically hindered one).

Figure 2: Regioselective alkylation strategy for N1-pyrazole ethylamines.

Experimental Protocol 2: Regioselective N-Alkylation

Target: 2-(1H-pyrazol-1-yl)ethanamine[1]

Reagents:

-

1H-Pyrazole (or derivative)[1][2][3][4][6][7][8][10][13][14][15]

-

N-(2-Bromoethyl)phthalimide (Protected amine source)[1]

-

Cesium Carbonate (

) or Sodium Hydride (NaH)[1] -

Acetonitrile (ACN)[1]

Step-by-Step Methodology:

-

Deprotonation: To a solution of 1H-pyrazole (10 mmol) in dry ACN (40 mL), add

(15 mmol). Stir for 30 min.-

Note: For unsymmetrical pyrazoles requiring high regioselectivity, use NaH in THF at 0°C.[1]

-

-

Alkylation: Add N-(2-Bromoethyl)phthalimide (10 mmol). Heat to reflux (80°C) for 12 hours.

-

Why Phthalimide? Direct alkylation with 2-chloroethylamine often leads to polymerization (aziridine formation).[1] Phthalimide protects the amine and prevents side reactions.

-

-

Filtration: Filter off inorganic salts. Concentrate the filtrate.

-

Deprotection (Gabriel Synthesis): Dissolve the crude phthalimide intermediate in Ethanol. Add Hydrazine Hydrate (30 mmol). Reflux for 2 hours.

-

Observation: A white precipitate (phthalhydrazide) will form.[1]

-

-

Isolation: Cool, filter off the precipitate. Acidify filtrate with HCl, wash with ether (removes non-basic impurities), then basify aqueous layer with NaOH and extract into DCM.[1]

Medicinal Chemistry Applications

Histamine Receptor Selectivity

The pyrazole ethylamine scaffold is the defining feature of Betazole (Histalog) .

-

H2 Selectivity: Betazole is an H2-receptor agonist (gastric acid secretion) with minimal H1 activity (vasodilation/bronchoconstriction).[1]

-

SAR Insight: The shift from imidazole (histamine) to pyrazole reduces basicity (pKa ~7.0 vs ~2.5 for pyrazole N2, though the side chain amine remains basic ~9.5).[1] This alters hydrogen bonding in the GPCR pocket, favoring H2 activation.

Kinase Inhibitors

In kinase drug discovery (e.g., JAK inhibitors like Ruxolitinib), the pyrazole ring often serves as the "hinge binder," mimicking the adenine ring of ATP.

-

Role of Ethylamine: An N1-ethylamine tail can be projected into the solvent-exposed region or the ribose pocket .

-

Solubility: The primary amine significantly enhances aqueous solubility (lowering LogD) and provides a handle for further functionalization (amide coupling to fragments).[1]

Physicochemical Profile

| Property | Histamine (Imidazole) | Betazole (Pyrazole C3) | N1-Ethyl Pyrazole |

| Ring pKa (MH+) | ~6.95 | ~2.5 (Very weak base) | ~2.5 |

| Side Chain pKa | ~9.7 | ~9.5 | ~9.5 |

| H-Bond Donor | Yes (Ring NH) | Yes (Ring NH) | No (N-Alkylated) |

| LogP | -0.7 | 0.2 | 0.5 |

| Metabolic Risk | High (DAO/HNMT) | Low (Oxidative stable) | Low |

References

-

Betazole Pharmacology: Rosiere, C. E., & Grossman, M. I. (1951).[1] "An analog of histamine that stimulates gastric acid secretion without other effects of histamine." Science, 113(2944), 651.[1] Link

-

Pyrazole Synthesis Review: Fustero, S., et al. (2011).[1] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 111(11), 6984-7034.[1] Link[1]

-

Masamune-Claisen Protocol: Toth, M., et al. (2012).[1] "Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives." Arkivoc, 2012(3), 49-65.[1][4] Link

-

Regioselective Alkylation: Krenske, E. H., et al. (2022).[1] "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." Journal of Organic Chemistry, 87(15), 10018-10025.[1][16] Link

-

Kinase Inhibitor Scaffolds: Gehringer, M., & Laufer, S. A. (2019).[1] "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673-5724.[1] Link[1]

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Efficient synthesis of 2,3-dihydro-1H-pyrazoles via a highly selective Pd(0)-catalyzed coupling-cyclization reaction of terminal 2-substituted 2,3-allenyl hydrazines with aryl iodides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. mdpi.com [mdpi.com]

- 8. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 2-(1H-PYRAZOL-3-YL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. revroum.lew.ro [revroum.lew.ro]

- 13. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2-(1H-pyrazol-5-yl)ethan-1-amine 97% | CAS: 105-20-4 | AChemBlock [achemblock.com]

- 15. Novel Pyranopyrazoles: Synthesis and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Utility of 2-(1-Cyclopentyl-1H-pyrazol-4-yl)ethan-1-amine

Executive Summary

2-(1-Cyclopentyl-1H-pyrazol-4-yl)ethan-1-amine is a specialized heterocyclic building block increasingly relevant in medicinal chemistry, particularly for Fragment-Based Drug Discovery (FBDD). Its structure combines a lipophilic cyclopentyl vector with a polar ethylamine linker, making it an ideal scaffold for targeting kinase hinge regions (e.g., JAK, CDK families) or GPCR allosteric sites.

Unlike common reagents, this specific amine is frequently absent from standard catalogs, often requiring de novo synthesis. This guide provides a validated, self-consistent protocol for its production, characterization, and application in high-affinity ligand design.

Chemical Identity & Physicochemical Profile[1][2][3]

While the specific CAS number for the final amine is not widely indexed in public chemical registries (indicating its status as a novel or make-on-demand intermediate), its core precursors are well-defined.

| Property | Specification |

| Chemical Name | 2-(1-Cyclopentyl-1H-pyrazol-4-yl)ethan-1-amine |

| Molecular Formula | C₁₀H₁₇N₃ |

| Molecular Weight | 179.27 g/mol |

| Predicted LogP | ~1.8 (Moderate Lipophilicity) |

| H-Bond Donors | 1 (Primary Amine) |

| H-Bond Acceptors | 2 (Pyrazole Nitrogens) |

| Key Precursor (Aldehyde) | CAS 1170364-22-3 (1-Cyclopentyl-1H-pyrazole-4-carbaldehyde) |

| Key Precursor (Boronate) | CAS 1233526-60-7 (1-Cyclopentyl-1H-pyrazole-4-boronic acid pinacol ester) |

Validated Synthesis Protocol

Note: Since commercial availability is limited, the following reductive amination/nitroaldol route is the industry standard for generating high-purity aryl-ethylamines.

Phase 1: Precursor Assembly (N-Alkylation)

If 1-Cyclopentyl-1H-pyrazole-4-carbaldehyde (CAS 1170364-22-3) is unavailable, synthesize it from 1H-pyrazole-4-carbaldehyde.

-

Reagents: 1H-pyrazole-4-carbaldehyde (1.0 eq), Bromocyclopentane (1.2 eq), Cs₂CO₃ (2.0 eq).

-

Solvent: DMF (0.5 M).

-

Conditions: Heat to 80°C for 12 hours.

-

Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF.

-

Validation: ¹H NMR should show a multiplet at δ 4.6-4.8 ppm (N-CH of cyclopentyl).

Phase 2: The Henry Reaction (Nitroaldol Condensation)

Convert the aldehyde to the nitrovinyl intermediate.

-

Reagents: 1-Cyclopentyl-1H-pyrazole-4-carbaldehyde (1.0 eq), Nitromethane (5-10 eq), Ammonium Acetate (0.5 eq).

-

Conditions: Reflux (90-100°C) for 4-6 hours.

-

Observation: The reaction mixture typically turns yellow/orange, indicating conjugation.

-

Purification: Cool to RT. The product often precipitates. If not, remove excess nitromethane in vacuo and recrystallize from EtOH.

-

Critical Checkpoint: Confirm the disappearance of the aldehyde peak (~9.8 ppm) and appearance of vinyl protons (~7.5-8.0 ppm, d, J large).

Phase 3: Reduction to Amine

Reduce the nitroalkene to the saturated amine.

-

Reagents: LiAlH₄ (4.0 eq) in anhydrous THF OR H₂ (50 psi) with Pd/C (10 wt%) and catalytic HCl.

-

Protocol (LiAlH₄):

-

Cool THF solution of LiAlH₄ to 0°C.

-

Dropwise add nitroalkene solution.

-

Reflux for 3 hours.

-

Quench: Fieser workup (n mL H₂O, n mL 15% NaOH, 3n mL H₂O).

-

-

Purification: Acid-base extraction. Dissolve crude in 1M HCl, wash with ether (removes non-basic impurities), basify aqueous layer to pH 12 with NaOH, extract into DCM.

-

Final Salt Formation: Treat with HCl/Dioxane to isolate as the stable dihydrochloride salt.

Mechanistic Pathway Visualization

The following diagram illustrates the logical flow from raw materials to the final pharmacophore scaffold.

Figure 1: Step-wise synthesis pathway from commercial aldehyde to target amine via Henry Reaction.

Applications in Drug Discovery

This amine serves as a "linker-head" motif. The ethylamine chain provides rotational freedom, allowing the primary amine to interact with acidic residues (e.g., Asp, Glu) deep within a binding pocket, while the cyclopentyl group occupies hydrophobic sub-pockets (e.g., the ribose pocket of kinases).

Fragment-Based Drug Discovery (FBDD) Workflow

-

Coupling: React the amine with a core scaffold (e.g., chloropyrimidine) via SNAr.

-

Elaboration: The pyrazole nitrogen (N2) remains a weak acceptor, but the cyclopentyl group prevents metabolism at N1.

-

Optimization: The ethyl linker can be rigidified (e.g., cyclopropyl) if metabolic stability is poor, but the ethyl chain offers superior initial solubility.

Figure 2: Integration of the target amine into a standard hit-to-lead optimization cycle.

Safety & Handling

-

Nitromethane: Potentially explosive under high heat/pressure. Use a blast shield during the Henry reaction reflux.

-

LiAlH₄: Pyrophoric. Quench carefully under inert atmosphere (Argon/Nitrogen).

-

Storage: The free amine absorbs CO₂ from the air (carbamate formation). Store as the dihydrochloride salt at -20°C in a desiccator.

References

Technical Profile: 1-Cyclopentyl-1H-pyrazole-4-ethanamine

Executive Summary & Molecular Identity

1-cyclopentyl-1H-pyrazole-4-ethanamine is a specialized heterocyclic building block used primarily in the synthesis of bioactive small molecules, particularly kinase inhibitors (e.g., JAK/STAT pathway modulators) and GPCR ligands. Structurally, it consists of a pyrazole core substituted at the N1 position with a hydrophobic cyclopentyl ring and at the C4 position with a primary ethylamine chain.[1]

This scaffold balances lipophilicity (via the cyclopentyl group) with polar reactivity (via the primary amine), making it an ideal "linker-fragment" for fragment-based drug discovery (FBDD).

Physicochemical Specifications

| Property | Value | Technical Note |

| Chemical Formula | C₁₀H₁₇N₃ | Confirmed stoichiometry. |

| Average Molecular Weight | 179.27 g/mol | Calculated using standard atomic weights (C: 12.011, H: 1.008, N: 14.007).[1] |

| Monoisotopic Mass | 179.1423 Da | Critical for High-Resolution Mass Spectrometry (HRMS).[1] |

| Exact Mass | 179.142247 Da | Theoretical mass based on |

| Predicted LogP | ~1.6 – 1.9 | Moderately lipophilic; suitable for CNS or cell-permeable targets. |

| H-Bond Donors | 1 (Primary Amine) | |

| H-Bond Acceptors | 2 (Pyrazole N, Amine N) | Pyrazole N2 and Amine N. |

| Rotatable Bonds | 3 | C4-Ethyl chain and N1-Cyclopentyl bond. |

Synthetic Methodology

The synthesis of 1-cyclopentyl-1H-pyrazole-4-ethanamine requires a convergent approach, typically building the pyrazole core or functionalizing an existing pyrazole scaffold. The most robust protocol involves the Henry Reaction (Nitroaldol) followed by reduction, ensuring high fidelity of the amine terminus.[1]

Protocol: The "Nitro-Reduction" Route

Step 1: N-Alkylation of Pyrazole

-

Reagents: 1H-pyrazole, Bromocyclopentane,

(or NaH).[1] -

Solvent: DMF or Acetonitrile.[1]

-

Conditions:

, 12 hours.[1] -

Mechanism:

displacement of bromide by the pyrazole nitrogen.[1]

Step 2: Vilsmeier-Haack Formylation

-

Reagents:

, DMF (anhydrous).[1] -

Conditions:

to -

Mechanism: Electrophilic aromatic substitution at the electron-rich C4 position.

-

Output: 1-cyclopentyl-1H-pyrazole-4-carbaldehyde.

Step 3: Henry Reaction (Nitroaldol Condensation) [1]

-

Reagents: Nitromethane (

), Ammonium Acetate ( -

Output: 1-cyclopentyl-4-(2-nitrovinyl)-1H-pyrazole.

Step 4: Reduction to Ethanamine

-

Reagents: Lithium Aluminum Hydride (LAH) or

.[1] -

Solvent: THF (anhydrous).[1]

-

Conditions:

to RT. -

Output: 1-cyclopentyl-1H-pyrazole-4-ethanamine .

Visualization: Synthetic Pathway

The following diagram illustrates the logical flow of the synthesis, highlighting key intermediates.

Figure 1: Step-wise synthetic route from 1H-pyrazole to the target ethanamine via Vilsmeier-Haack and Henry reactions.

Analytical Validation & Quality Control

Trustworthiness in chemical biology relies on rigorous characterization.[1] For a molecule with MW 179.27 , the following analytical signatures validate its identity.

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

-

Target Ion

: The protonated molecular ion should appear at m/z 180.15 (Monoisotopic Mass 179.14 + 1.007).[1] -

Common Adducts:

Nuclear Magnetic Resonance ( -NMR)

-

Solvent:

or -

Key Signals:

-

Pyrazole Protons: Two singlets (or closely spaced doublets) around

7.3 – 7.6 ppm (Positions 3 and 5).[1] -

Cyclopentyl Methine: A multiplet around

4.5 – 4.7 ppm (CH attached to N).[1] -

Ethanamine Chain: Two triplets.[1]

-

~2.6 ppm (

-

~2.8 ppm (

-

~2.6 ppm (

-

Cyclopentyl Methylenes: Multiplets in the

1.6 – 2.1 ppm range.[1]

-

Analytical Logic Diagram

Figure 2: Analytical workflow for confirming the molecular weight and structural integrity of the compound.

Pharmacological Applications[6][7]

The 1-cyclopentyl-1H-pyrazole-4-ethanamine scaffold is not merely a reagent; it is a "privileged structure" in medicinal chemistry.

Kinase Inhibition (JAK/STAT Pathway)

The pyrazole ring serves as a bioisostere for the imidazole or pyrrole rings found in ATP-competitive inhibitors. The cyclopentyl group provides necessary hydrophobic bulk to fill the ATP-binding pocket (specifically the solvent-exposed regions or the hydrophobic back-pocket).

-

Mechanism: The primary amine (

) is often coupled to a carboxylic acid to form an amide bond, linking the "hinge-binding" pyrazole motif to a "tail" group that confers selectivity. -

Relevance: This mimics the architecture of drugs like Ruxolitinib (which uses a cyclopentyl-pyrazole motif, albeit with a nitrile functionality).[1]

GPCR Ligand Design

The ethylamine chain (

-

Histamine Receptors: Pyrazole-ethanamines are structural analogs of histamine (imidazole-ethanamine). The N-cyclopentyl substitution increases affinity for H3/H4 receptors by accessing hydrophobic pockets unavailable to endogenous histamine.

Fragment-Based Drug Discovery (FBDD)

With a MW of 179.27 , this molecule is a perfect "fragment" (Rule of 3 compliant: MW < 300, LogP < 3).[1]

-

Utility: It can be screened via X-ray crystallography or NMR to identify weak binding to protein targets, then "grown" via the amine handle into a potent lead compound.[1]

References

-

PubChem. (2025).[1][6][7][8] Compound Summary: 1-Cyclopentyl-1H-pyrazole Derivatives. National Library of Medicine.[1] [Link]

-

Bentham Science. (2025).[1] Pyrazole and its Derivatives: Chemistry and Biological Importance. Current Organic Chemistry. [Link]

-

MDPI. (2018).[1] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link][1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. PubChemLite - 1-cyclopentyl-4-ethynyl-1h-pyrazole (C10H12N2) [pubchemlite.lcsb.uni.lu]

- 3. PubChemLite - 1-cyclopentyl-1h-pyrazole-4-carboxylic acid (C9H12N2O2) [pubchemlite.lcsb.uni.lu]

- 4. ijprajournal.com [ijprajournal.com]

- 5. jpsionline.com [jpsionline.com]

- 6. 1-Ethyl-1h-pyrazol-4-amine | C5H9N3 | CID 7018640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-cyclopropyl-1H-pyrazol-3-amine | C6H9N3 | CID 23569310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - N-cyclopentyl-1h-pyrazol-4-amine (C8H13N3) [pubchemlite.lcsb.uni.lu]

The Cyclopentyl Advantage: N-Functionalized Pyrazoles in High-Affinity Ligand Design

[1]

Executive Summary: The Lipophilic Sweet Spot

In modern drug discovery, the pyrazole ring acts as a privileged scaffold, serving as a robust bioisostere for imidazoles, pyrroles, and phenyl rings. However, the naked pyrazole is rarely sufficient for high-affinity binding.[1] The introduction of an

Unlike smaller alkyl groups (methyl/ethyl) which may fail to fill hydrophobic pockets, or larger aryls which may introduce steric clashes or metabolic liabilities (e.g., CYP induction), the cyclopentyl group offers a unique balance:

-

Shape Complementarity: It adopts a "puckered" envelope conformation that fits snugly into the hydrophobic sub-pockets of kinases (e.g., the ATP hinge region) and GPCRs.

-

Lipophilic Efficiency (LipE): It increases

sufficiently to improve membrane permeability without pushing the molecule into the "brick dust" solubility zone. -

Metabolic Stability: Secondary carbons in a cycloalkyl ring are generally less prone to rapid oxidative clearance compared to flexible

-alkyl chains.[1]

This guide details the technical rationale, synthetic challenges (specifically regioselectivity), and validated protocols for developing

Structural Rationale & Pharmacophore Logic

The success of

Mechanism of Action: The Hydrophobic Clamp

In many kinase inhibitors, the pyrazole nitrogen (N2) acts as a hydrogen bond acceptor. The attached cyclopentyl group (at N1) projects into the solvent-accessible hydrophobic pocket (often the ribose-binding pocket or specificity pocket).[1]

Figure 1: Pharmacophore logic showing the dual role of the pyrazole-cyclopentyl motif in kinase binding.

Synthetic Architectures: Solving the Regioselectivity Problem

The synthesis of

The Regioselectivity Challenge

Pyrazoles with substituents at C3 and C5 are tautomeric. When deprotonated, the anion can react at either nitrogen. Steric hindrance at C3/C5 usually directs alkylation to the less hindered nitrogen, but this is not absolute.

Validated Synthetic Pathways

We employ three primary methodologies depending on the substrate complexity:

-

Classical Alkylation (

): Uses Cyclopentyl Bromide/Iodide.[1] Prone to mixtures.[1] -

Mitsunobu Reaction: Uses Cyclopentanol.[1] High regioselectivity for specific substrates, mild conditions.[1]

-

Michael Addition: For specific conjugated acceptors (e.g., cyclopentenyl derivatives).

Figure 2: Decision tree for synthetic routes. Method B is preferred for chiral cyclopentyls; Method C is used for complex scaffolds like Ruxolitinib.

Experimental Protocols

Protocol A: Regioselective Mitsunobu Reaction (Recommended)

Use Case: Attaching a chiral or simple cyclopentyl group to a complex pyrazole core.

Rationale: The Mitsunobu reaction allows for the use of readily available cyclopentanols and typically proceeds with high regioselectivity towards the less hindered nitrogen, often with inversion of configuration at the cyclopentyl center.

Reagents:

-

Substrate: 3,5-disubstituted-1H-pyrazole (1.0 eq)[1]

-

Alcohol: Cyclopentanol (1.2 eq)[1]

-

Phosphine: Triphenylphosphine (

) (1.5 eq)[1] -

Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) or DTBAD (1.5 eq)[1]

-

Solvent: Anhydrous THF or Toluene

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask under

atmosphere, dissolve the pyrazole derivative and -

Alcohol Addition: Add cyclopentanol to the mixture. Cool the solution to 0°C using an ice bath.

-

DIAD Addition: Add DIAD dropwise over 15 minutes. Critical: Maintain temperature <5°C to prevent side reactions.[1]

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by LC-MS.[1]

-

Workup: Quench with water. Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over

, and concentrate.[1][2] -

Purification: The byproduct triphenylphosphine oxide (

) can be difficult to remove.[1] Use flash chromatography (Hexane/EtOAc gradient).[1][3] Tip: If

Protocol B: Direct Alkylation (Base-Mediated)

Use Case: Simple substrates where isomer separation is trivial.[1]

Reagents:

-

Electrophile: Bromocyclopentane (1.2 eq)[1]

-

Base: Cesium Carbonate (

) (2.0 eq)[1] -

Solvent: DMF or Acetonitrile (

)[1]

Step-by-Step Procedure:

-

Dissolve pyrazole in DMF (0.2 M).

-

Add

and stir for 30 mins at RT to generate the pyrazolate anion. -

Add Bromocyclopentane.[1]

-

Heat to 60°C for 4-8 hours.

-

Regioisomer Check: Analyze crude NMR. N1-alkylation (on the nitrogen adjacent to the smaller group) is usually favored if steric differences exist.

-

NMR Diagnostic: The N-CH proton of the cyclopentyl group typically appears at

4.5–5.0 ppm.[1]

-

Case Study: Ruxolitinib (Jakafi)

Compound: Ruxolitinib Phosphate

Target: JAK1 (

Analysis: Ruxolitinib does not use a simple cyclopentyl ring directly attached to the pyrazole.[5] Instead, it features a cyclopentyl-propanenitrile linker.[1] However, the synthesis relies on the conjugate addition (Michael Addition) logic.

-

Chirality: The cyclopentyl group creates a chiral center. The (R)-enantiomer is significantly more potent, demonstrating the strict steric requirements of the JAK binding pocket.

-

Function: The cyclopentyl group fills the pocket typically occupied by the ribose of ATP, while the nitrile group interacts with active site residues (specifically forming a hydrogen bond with the backbone of the kinase).

Data Summary:

| Parameter | Value | Significance |

| MW | 306.37 Da | Ideal for oral bioavailability (Rule of 5).[1] |

| cLogP | ~2.9 | Optimized by cyclopentyl for membrane permeability.[1] |

| PSA | 80 Ų | Good polarity balance.[1] |

| Selectivity | >100x vs JAK3 | Achieved via scaffold and cyclopentyl positioning.[1] |

References

-

Regioselective Synthesis of N-Substituted Pyrazoles.

-

Ruxolitinib (Jakafi)

-

Synthesis and Pharmacological Activities of Pyrazole Deriv

-

Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles.

Sources

- 1. Ruxolitinib | 941678-49-5 [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Ruxolitinib | C17H18N6 | CID 25126798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Technical Monograph: 2-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-amine

Abstract

This technical guide provides a comprehensive analysis of 2-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-amine , a critical building block in the synthesis of ATP-competitive kinase inhibitors and GPCR ligands. As a lipophilic analog of the histamine bioisostere 2-(1H-pyrazol-4-yl)ethanamine, this scaffold integrates a distinct hydrophobic vector (cyclopentyl) with a primary amine handle, facilitating rapid library generation via amide coupling or reductive amination. This document details its physicochemical profile, a validated scalable synthetic route, and its strategic utility in structure-activity relationship (SAR) campaigns.

Part 1: Structural Identity & Informatics

The core architecture consists of a 1,4-disubstituted pyrazole ring. The N1-cyclopentyl moiety serves as a lipophilic cap to modulate LogP and blood-brain barrier (BBB) permeability, while the C4-ethylamine chain acts as a flexible linker for pharmacophore attachment.

Chemical Identifiers[1][2][3][4]

| Property | Specification |

| IUPAC Name | 2-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-amine |

| Common Name | 1-Cyclopentyl-4-(2-aminoethyl)pyrazole |

| Molecular Formula | C₁₀H₁₇N₃ |

| Molecular Weight | 179.27 g/mol |

| Canonical SMILES | NCCc1cn(C2CCCC2)n1 |

| InChI Key | (Generated based on structure) InChI=1S/C10H17N3/c11-6-7-9-8-13(12-9)10-4-2-3-5-10 |

Physicochemical Profile (Predicted)

| Parameter | Value | Significance |

| cLogP | ~1.8 – 2.2 | Optimal for lead-like space; improved permeability over unsubstituted pyrazoles. |

| TPSA | ~42 Ų | High oral bioavailability potential; good CNS penetration probability. |

| pKa (Conj. Acid) | ~9.5 (Amine), ~2.5 (Pyrazole) | The primary amine is protonated at physiological pH, enabling salt formation (e.g., HCl, fumarate). |

| H-Bond Donors | 1 (Amine) | Key interaction point for Asp/Glu residues in binding pockets. |

Part 2: Synthetic Retrosynthesis & Production

The synthesis of 1,4-disubstituted pyrazoles requires careful control of regioselectivity. Direct alkylation of 4-substituted pyrazoles often yields a mixture of 1,4- and 1,3/1,5-isomers due to annular tautomerism.

Strategic Route: Nitrile Reduction (Recommended)

To ensure high regiochemical purity and scalability, we utilize 2-(1H-pyrazol-4-yl)acetonitrile as the starting material. The electron-withdrawing nitrile group at C4, combined with steric parameters, directs alkylation predominantly to the N1 position, minimizing N2 alkylation.

Reaction Scheme Logic:

-

Step 1 (Alkylation): Nucleophilic substitution (Sɴ2) of Bromocyclopentane by the pyrazole anion.

-

Step 2 (Reduction): Catalytic hydrogenation or Hydride reduction of the nitrile to the primary amine.

Synthetic Workflow Visualization

Figure 1: Two-step convergent synthesis minimizing isomeric impurities.

Part 3: Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale. All reactions must be performed in a fume hood.

Step 1: Synthesis of 2-(1-cyclopentyl-1H-pyrazol-4-yl)acetonitrile

Rationale: Cesium carbonate (

-

Setup: Charge a dry 100 mL round-bottom flask with 2-(1H-pyrazol-4-yl)acetonitrile (1.07 g, 10.0 mmol) and anhydrous DMF (20 mL).

-

Base Addition: Add Cesium carbonate (4.88 g, 15.0 mmol). Stir at room temperature for 15 minutes to generate the pyrazolate anion.

-

Alkylation: Add Bromocyclopentane (1.64 g, 1.18 mL, 11.0 mmol) dropwise.

-

Reaction: Heat the mixture to 60°C under nitrogen atmosphere for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

-

Workup: Cool to RT. Pour into ice-water (100 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine (2 x 20 mL) to remove DMF. Dry over

, filter, and concentrate. -

Purification: Flash column chromatography (SiO2, 0-40% EtOAc in Hexanes).

-

Target Yield: 75-85%[1]

-

Note: The major isomer is the desired 1-substituted product.

-

Step 2: Reduction to 2-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-amine

Rationale: Raney Nickel hydrogenation is preferred for cleanliness, but LiAlH4 is described here for laboratories lacking high-pressure hydrogenation apparatus.

-

Setup: Suspend Lithium Aluminum Hydride (LiAlH4) (0.76 g, 20.0 mmol) in anhydrous THF (30 mL) in a dry flask under Argon at 0°C.

-

Addition: Dissolve the intermediate nitrile (from Step 1) in anhydrous THF (10 mL) and add dropwise to the hydride suspension, maintaining temperature <5°C.

-

Reaction: Allow to warm to RT, then reflux for 2 hours.

-

Quench (Fieser Method): Cool to 0°C. Carefully add:

-

0.76 mL Water

-

0.76 mL 15% NaOH

-

2.3 mL Water

-

-

Isolation: Stir until the precipitate turns white and granular. Filter through a Celite pad. Wash the pad with THF.

-

Final Processing: Concentrate the filtrate. The resulting oil is the free base amine.

-

Storage: Convert to HCl salt (using 4M HCl in Dioxane) for long-term stability.

-

Part 4: Medicinal Chemistry Applications[2][3][4][7][8]

The 2-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-amine scaffold acts as a versatile pharmacophore in drug discovery.

Bioisosterism & Kinase Selectivity

This molecule is a structural chimera of histamine and ATP-mimetic scaffolds.

-

Histamine H3/H4 Antagonists: The ethylamine chain mimics the histamine side chain, while the pyrazole replaces the imidazole ring to reduce CYP450 inhibition (imidazole is a known heme-binder).

-

JAK/STAT Pathway: In Janus Kinase (JAK) inhibitors (e.g., Ruxolitinib analogs), the pyrazole ring forms critical H-bonds with the hinge region of the kinase ATP pocket. The cyclopentyl group occupies the solvent-exposed region or the hydrophobic specificity pocket, tuning selectivity against other kinases.

Pathway Interaction Map

Figure 2: Pharmacological interaction logic for the scaffold.

References

-

Synthesis of Pyrazole Scaffolds

- Title: Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review.

- Source: Mini-Reviews in Medicinal Chemistry, 2023.

-

URL:[Link]

-

IGF-1R Inhibitor Variants

-

General Pyrazole Chemistry

-

PubChem Compound Record (Related Analog)

Sources

- 1. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles [mdpi.com]

- 2. 2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. znaturforsch.com [znaturforsch.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Pyrazole synthesis [organic-chemistry.org]

- 6. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PubChemLite - 1-cyclopentyl-4-ethynyl-1h-pyrazole (C10H12N2) [pubchemlite.lcsb.uni.lu]

Methodological & Application

Synthesis of 2-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-amine from Pyrazole-4-carbaldehyde

Application Note: AN-SYN-PYR-042

Executive Summary

This Application Note details the linear synthesis of 2-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-amine , a critical pharmacophore often found in JAK inhibitors and other kinase-targeting small molecules.

The protocol utilizes a robust three-step strategy starting from commercially available pyrazole-4-carbaldehyde . The route is designed to maximize regiochemical purity and operational simplicity. Key features include:

-

Regioselective

-Alkylation: Utilizing cesium carbonate to install the cyclopentyl ring. -

Henry Homologation: A "one-pot" nitroaldol-dehydration sequence to extend the carbon chain.

-

Global Reduction: A high-throughput reduction of the nitroalkene to the primary amine using Lithium Aluminum Hydride (

).

Retrosynthetic Analysis & Strategy

The target molecule contains a primary ethylamine chain attached to the C4 position of a pyrazole ring, which is

Strategic Logic:

-

Disconnection A (C-N bond): Attempting to alkylate a pre-existing aminoethyl pyrazole would likely result in over-alkylation (secondary/tertiary amines).

-

Disconnection B (N-Cyclopentyl bond): Alkylating the pyrazole nitrogen first is preferred. Unsubstituted pyrazole-4-carbaldehyde is symmetric regarding the N-H tautomer; therefore, alkylation yields a single regioisomer, avoiding the separation issues common with 3-substituted pyrazoles.

-

Disconnection C (C-C bond): The ethylamine chain is best installed via a Henry reaction (nitroaldol) followed by reduction. This extends the aldehyde carbon by one methylene unit and provides the nitrogen source.

Reaction Workflow Diagram

Figure 1: Three-step linear synthesis illustrating the transformation from aldehyde to ethylamine.

Experimental Protocols

Step 1: -Alkylation of Pyrazole-4-carbaldehyde

Objective: Install the cyclopentyl ring at the N1 position.

Mechanism:

| Reagent | Equiv.[1][2] | Role |

| Pyrazole-4-carbaldehyde | 1.0 | Substrate |

| Bromocyclopentane | 1.5 | Electrophile |

| Cesium Carbonate ( | 2.0 | Base |

| DMF (Anhydrous) | - | Solvent (0.5 M) |

Protocol:

-

Charge a round-bottom flask with pyrazole-4-carbaldehyde (1.0 equiv) and

(2.0 equiv). -

Add anhydrous DMF (Dimethylformamide) to achieve a concentration of ~0.5 M. Stir for 15 minutes at room temperature to facilitate deprotonation.

-

Add bromocyclopentane (1.5 equiv) dropwise.

-

Heat the mixture to 60°C and stir for 4–6 hours. Note: Monitor by TLC (EtOAc/Hexane) or LC-MS. The N-H proton signal (broad singlet >10 ppm) should disappear.

-

Workup: Cool to room temperature. Pour into ice-water (5x reaction volume). Extract with Ethyl Acetate (3x).[3] Wash combined organics with water (2x) and brine (1x) to remove DMF.

-

Dry over

, filter, and concentrate. -

Purification: Silica gel chromatography (Gradient: 10%

40% EtOAc in Hexanes).

Critical Insight:

Step 2: Henry Reaction (Nitroaldol Condensation)

Objective: Homologate the aldehyde to a nitroalkene. Mechanism: Base-catalyzed addition of nitromethane to the aldehyde, followed by in situ dehydration to form the conjugated nitroalkene.

| Reagent | Equiv.[1][2] | Role |

| Intermediate 1 | 1.0 | Substrate |

| Nitromethane ( | 10.0 | Reagent/Solvent |

| Ammonium Acetate ( | 0.5 | Catalyst |

Protocol:

-

Dissolve Intermediate 1 (1-cyclopentyl-1H-pyrazole-4-carbaldehyde) in Nitromethane (10 equiv). Note: Nitromethane acts as both reagent and solvent. If solubility is poor, add Acetic Acid.

-

Add Ammonium Acetate (0.5 equiv).

-

Equip with a reflux condenser and heat to 90–100°C for 2–4 hours.

-

Reaction Check: The solution typically turns yellow/orange due to the conjugation of the nitrostyrene-like product.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove excess nitromethane (Caution:

is flammable and potentially explosive under high stress; use a shield). -

Resuspend the residue in EtOAc, wash with saturated

and brine. -

Purification: Recrystallization from Ethanol/Water or flash chromatography usually yields the bright yellow solid 4-(2-nitrovinyl)-1-cyclopentyl-1H-pyrazole .

Critical Insight: The use of ammonium acetate in refluxing nitromethane promotes the dehydration step immediately after the aldol addition. This prevents the isolation of the

Step 3: Global Reduction to Ethylamine

Objective: Reduce the nitro group to an amine and the alkene to an alkane simultaneously. Mechanism: Hydride transfer.

| Reagent | Equiv.[1][2] | Role |

| Intermediate 2 (Nitrovinyl) | 1.0 | Substrate |

| 4.0 | Reductant | |

| THF (Anhydrous) | - | Solvent (0.2 M) |

Protocol:

-

Safety Setup: Flame-dry a 2-neck flask under Argon/Nitrogen.

reacts violently with moisture. -

Add

solution (4.0 equiv) to the flask and cool to 0°C . -

Dissolve Intermediate 2 in anhydrous THF and add it dropwise to the LAH solution. Exotherm expected.

-

Allow the reaction to warm to room temperature, then heat to reflux (66°C) for 3–6 hours.

-

Fieser Workup (Critical): Cool to 0°C. Dilute with diethyl ether. Carefully quench by adding:

-

mL Water (where

- mL 15% NaOH.

- mL Water.

-

mL Water (where

-

Stir until a white granular precipitate forms. Filter through a Celite pad.

-

Concentrate the filtrate to obtain the crude amine.

-

Purification: If necessary, purify via amine-functionalized silica or by forming the HCl salt (add HCl in dioxane, filter the precipitate).

Alternative: For large-scale safety, catalytic hydrogenation (Raney Ni,

Analytical Validation (QC)

To validate the synthesis, confirm the following NMR signatures:

| Proton Environment | Expected Shift ( | Multiplicity |

| Pyrazole C3-H / C5-H | 7.30 – 7.50 ppm | Singlets (2H) |

| Cyclopentyl N-CH | 4.50 – 4.70 ppm | Multiplet (1H) |

| Ethylamine | 2.90 – 3.00 ppm | Triplet (2H) |

| Ethylamine | 2.60 – 2.70 ppm | Triplet (2H) |

| Cyclopentyl | 1.60 – 2.20 ppm | Multiplets (8H) |

Key Diagnostic: The disappearance of the vinyl protons (from Step 2, ~7.5-8.0 ppm doublets) and the appearance of the ethyl chain triplets confirm successful reduction.

References

-

Verma, S. et al. "Recent Advances in Henry Reaction: A Versatile Method in Organic Synthesis." Asian Journal of Organic Chemistry, 2019. (General conditions for Henry Rxn on heteroaromatics).

- Fieser, L. F., & Fieser, M. "Reagents for Organic Synthesis." Wiley, New York. (Standard Fieser workup protocols for LAH).

-

PubChem Patent Summary. "Pyrazole derivatives and preparation methods."[4] WO-2023098439-A1. (Context for pyrazole amine synthesis in drug discovery).

-

Sciencemadness Discussion. "Henry reaction with ammonium acetate." (Practical insights on catalyst choice).

Sources

- 1. sciencemadness.org [sciencemadness.org]

- 2. US9284258B2 - Process for the reduction of nitro derivatives to amines - Google Patents [patents.google.com]

- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole derivative, and preparation method therefor and use thereof in medicine - Patent WO-2023098439-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Regioselective N-Alkylation of 4-(2-aminoethyl)pyrazole with Cyclopentyl Bromide

[1]

Executive Summary

This guide details the protocol for the N-alkylation of 4-(2-aminoethyl)pyrazole with cyclopentyl bromide.[1] The substrate presents a classic "Selectivity Paradox" in medicinal chemistry: it contains two distinct nucleophilic centers—an aromatic pyrazole nitrogen and an exocyclic primary amine.

While the primary amine is kinetically more nucleophilic under neutral conditions, the pyrazole nitrogen is the desired target for core scaffold modification. This protocol prioritizes Method A (Protection-Deprotection) as the "Gold Standard" for generating high-purity pharmaceutical intermediates, utilizing the Cesium Effect to drive yield.[1] A secondary Method B (Direct Anionic Alkylation) is provided for high-throughput screening (HTS) contexts where speed outweighs purity.[1]

The Chemo-Physical Landscape[1][2]

To control the reaction, one must understand the competing reactivities defined by the pKa and steric environment.

Nucleophilic Competition

| Feature | Pyrazole (Endocyclic N) | Primary Amine (Exocyclic) |

| pKa (Conjugate Acid) | ~2.5 (Neutral Pyrazole) / ~14 (NH Acidity) | ~10.0 (Ammonium) |

| Nucleophilicity (Neutral) | Low (Lone pair involved in aromaticity) | High (Available lone pair) |

| Nucleophilicity (Anionic) | Very High (Upon deprotonation with base) | N/A (Requires extremely strong base to deprotonate) |

| Steric Profile | Unhindered (Planar) | Flexible, minimal hindrance |

The Electrophile: Cyclopentyl Bromide

-

Class: Secondary Alkyl Halide.

-

Reactivity: Moderate

reactivity; significant steric bulk compared to primary halides. -

Risk Factor: High propensity for E2 elimination to form cyclopentene, especially under strong basic conditions (e.g., NaH) or high heat.

Strategic Pathways

The following flowchart outlines the decision logic for selecting the appropriate synthetic route.

Figure 1: Decision matrix for alkylation strategies. Route A is recommended for scale-up.[1]

Method A: The Protection Strategy (Gold Standard)

This method guarantees regioselectivity by masking the primary amine. We utilize Cesium Carbonate (

Step 1: Selective Protection (Boc-Anhydride)

The primary amine is more nucleophilic than the neutral pyrazole, allowing selective protection without base.

-

Reagents:

(1.1 equiv), -

Protocol:

-

Dissolve 4-(2-aminoethyl)pyrazole (1.0 equiv) in DCM (0.2 M).

-

Add

(1.1 equiv) dropwise at -

Warm to RT and stir for 2 hours.

-

Validation: TLC (ninhydrin stain) should show loss of the polar baseline spot.

-

Workup: Wash with water, dry over

, concentrate. Yield is typically >95%.

-

Step 2: Pyrazole N-Alkylation (The Critical Step)[1]

-

Reagents: Cyclopentyl bromide (1.2 equiv),

(2.0 equiv), DMF (anhydrous). -

Protocol:

-

Dissolve the N-Boc intermediate in anhydrous DMF (0.1 M).

-

Add

(2.0 equiv). Stir for 30 mins at RT to ensure deprotonation/formation of the cesium pyrazolate species. -

Add Cyclopentyl bromide (1.2 equiv).

-

Heat: Heat to

. Note: Do not exceed -

Monitor: Reaction typically requires 4–12 hours.

-

Workup: Dilute with EtOAc, wash extensively with water/brine (to remove DMF).

-

Purification: Flash chromatography (Hexane/EtOAc).

-

Step 3: Deprotection[1]

Method B: Direct Anionic Alkylation (HTS Only)[1]

If protecting groups are strictly prohibited (e.g., during rapid library synthesis), you must exploit the pKa difference (

-

Concept: Use exactly 1.0 equivalent of a strong base (NaH) to deprotonate only the pyrazole. The resulting pyrazolate anion is orders of magnitude more nucleophilic than the neutral primary amine.

-

Protocol:

-

Suspend NaH (60% dispersion, 1.05 equiv ) in dry THF at

. -

Add 4-(2-aminoethyl)pyrazole (1.0 equiv) slowly. Evolution of

gas confirms pyrazole deprotonation. -

Stir 30 mins. The primary amine remains neutral (

> 30). -

Add Cyclopentyl bromide (1.1 equiv).

-

Critical: Warm gently to

.

-

-

Risks:

-

Proton Transfer: The pyrazolate anion can deprotonate the ammonium of a product molecule if pH isn't controlled, leading to mixtures.

-

Over-alkylation: Once the pyrazole is alkylated, the primary amine becomes the next best nucleophile.

-

Troubleshooting & Critical Parameters

The "Elimination" Problem

Cyclopentyl bromide is prone to forming cyclopentene via E2 elimination.

-

Symptom: Electrophile is consumed, but starting material remains.

-

Solution:

-

Switch solvent to Acetonitrile . It is less polar than DMF but often favors

over E2. -

Lower temperature to

and extend time. -

Add KI (0.1 equiv) (Finkelstein condition) to generate the more reactive Cyclopentyl Iodide in situ.

-

Regioselectivity (N1 vs N2)

For 4-(2-aminoethyl)pyrazole, the pyrazole ring is symmetric (tautomerically equivalent).[1] Therefore, N1-alkylation and N2-alkylation result in the same chemical entity .[1]

-

Note: If the pyrazole had a substituent at position 3 or 5 (e.g., 3-methyl), you would obtain a mixture of regioisomers.[5] The "Cesium Effect" generally favors the less sterically hindered nitrogen [3].

Data Summary Table

| Parameter | Recommended Condition | Why? |

| Base | Promotes solubility, stabilizes transition state, milder than NaH.[1] | |

| Solvent | DMF or Acetonitrile | High dielectric constant supports |

| Temperature | Balance between reaction rate and elimination risk.[1] | |

| Concentration | 0.1 M - 0.2 M | High concentration favors intermolecular |

Experimental Workflow Diagram

Figure 2: Step-by-step experimental protocol for Method A.

References

-

Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[7][8][9] The Journal of Organic Chemistry.[7][9][10] [1][7]

-

Dijkstra, G., Kruizinga, W. H., & Kellogg, R. M. (1987). An Assessment of the Causes of the “Cesium Effect”.[11] The Journal of Organic Chemistry.[7][9][10]

-

Kikuchi, S., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules.[3][4][5][6][7][8][10][11][12][13]

-

Armstrong, A., et al. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis.[13] Organic Letters.[13] [1]

Sources

- 1. CAS#:2106681-20-1 | ethyl 4-(2-aminoethyl)-1-methyl-1H-pyrazole-3-carboxylate | Chemsrc [chemsrc.com]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 6. Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. acs.figshare.com [acs.figshare.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. public.websites.umich.edu [public.websites.umich.edu]

- 12. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 13. Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis [organic-chemistry.org]

Application Note: High-Yield Synthesis of 2-(1-Methyl-1H-pyrazol-4-yl)ethanamine via Nitroaldol Condensation

Abstract & Strategic Overview

This protocol details the synthesis of pyrazole ethylamines , a critical pharmacophore found in histamine agonists, kinase inhibitors, and GPCR ligands. While direct alkylation of pyrazoles often yields regioisomeric mixtures, the Henry Reaction (Nitroaldol Condensation) followed by hydride reduction offers a regioselective, high-fidelity route to extend the carbon chain from a commercially available pyrazole-carboxaldehyde.

The Strategy:

-

Condensation (Henry Reaction): Conversion of 1-methyl-1H-pyrazole-4-carbaldehyde to the corresponding nitroalkene using ammonium acetate as a dual base/dehydrating catalyst.

-

Exhaustive Reduction: Saturation of the alkene and reduction of the nitro group to the primary amine using Lithium Aluminum Hydride (

). -

Self-Validating Purification: Utilization of the product's basicity for a silica-free acid-base extraction workup.

Phase I: The Henry Condensation

Objective: Synthesize (E)-1-methyl-4-(2-nitrovinyl)-1H-pyrazole.

Mechanistic Insight

Standard Henry reactions often stall at the

Reagents & Equipment

| Reagent | Equiv.[1][2] | Role |

| 1-Methyl-1H-pyrazole-4-carbaldehyde | 1.0 | Limiting Reagent |

| Nitromethane ( | 10.0 | Reagent & Co-solvent |

| Ammonium Acetate ( | 0.5 | Catalyst |

| Glacial Acetic Acid | Solvent | Reaction Medium |

Protocol

-

Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charging: Add 1-methyl-1H-pyrazole-4-carbaldehyde (10 mmol) and Ammonium Acetate (5 mmol).

-

Solvent: Add Nitromethane (5 mL) and Glacial Acetic Acid (15 mL).

-

Note: The excess nitromethane pushes the equilibrium forward.

-

-

Reaction: Heat the mixture to reflux (

) for 2–4 hours.-

Visual Check: The solution will typically darken to a deep yellow/orange, indicating conjugation (formation of the nitroalkene).

-

-

Monitoring: Monitor by TLC (Mobile Phase: 50% EtOAc/Hexane). The aldehyde spot will disappear, replaced by a less polar, UV-active (yellow) spot.

-

Workup:

-

Pour the mixture into crushed ice (100 g). The nitroalkene often precipitates as a yellow solid.

-

If Solid: Filter, wash with water, and dry in vacuo.[4]

-

If Oiling Occurs: Extract with Dichloromethane (DCM) (3 x 30 mL). Wash combined organics with Saturated

(to remove acetic acid) and Brine. Dry over

-

Yield Expectation: 75–90% (Yellow crystalline solid).

Phase II: Exhaustive Hydride Reduction

Objective: Convert the nitroalkene to the ethylamine.

Mechanistic Insight

Nitroalkenes are electron-deficient Michael acceptors. Mild reducing agents (

Safety Warning:

Reagents

| Reagent | Equiv. | Role |

| Nitrovinyl Pyrazole (from Phase I) | 1.0 | Substrate |

| 4.0 | Reducing Agent | |

| Anhydrous THF | Solvent | Medium |

Protocol

-

Setup: Flame-dry a 2-neck RBF. Cool under

flow. -

Reagent Prep: Add

solution (4 equiv) to the flask. Dilute with anhydrous THF (approx. 10 mL per gram of substrate). Cool to -

Addition: Dissolve the Nitrovinyl Pyrazole in minimal anhydrous THF. Add this solution dropwise to the

suspension.-

Observation: Gas evolution (

) will occur. Control rate to maintain temp

-

-

Reaction: Once addition is complete, remove ice bath. Warm to room temperature, then heat to Reflux for 6–12 hours.

-

Why Reflux? Reduction of the intermediate oxime/hydroxylamine species requires thermal energy.

-

-

The Fieser Quench (Critical):

-

Cool reaction to

. -

For every x grams of

used, add carefully in order:-

x mL Water

-

x mL 15% NaOH (aq)

-

3x mL Water

-

-

Result: A granular white precipitate (Lithium/Aluminum salts) forms, leaving the product in the THF solution.

-

-

Isolation: Filter the salts through a Celite pad. Rinse the pad with THF. Concentrate the filtrate to obtain the crude amine oil.[5]

Purification: The Self-Validating System

Method: Acid-Base Extraction.[2] Logic: The target is a primary amine (basic). Neutral impurities (unreacted alkene) will not protonate.

Protocol

-

Dissolution: Dissolve crude oil in 1M HCl (aq) .

-

Wash (Validation Step A): Extract the acidic aqueous layer with Ethyl Acetate .

-

Action: Discard the organic (EtOAc) layer.

-

Reason: This removes non-basic impurities (dimers, unreacted nitroalkene). The product is trapped in the water layer as the ammonium salt.

-

-

Basification: Cool the aqueous layer. Slowly add 10M NaOH until pH > 12.

-

Observation: The solution often becomes cloudy as the free amine oils out.

-

-

Extraction (Validation Step B): Extract the basic aqueous layer with DCM (3 x).

-

Final Polish: Dry DCM layers over

, filter, and concentrate. -

Result: High-purity amine (>95%) as a pale yellow or colorless oil.

Visual Workflows

Scheme 1: Reaction Pathway

Scheme 2: Purification Logic Tree

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Incomplete dehydration | Increase reaction time or add molecular sieves to remove water. |

| Polymerization | Overheating nitroalkene | Do not distill the nitroalkene. Purify via recrystallization or proceed crude.[7] |

| Incomplete Reduction | Old | Use fresh reagent. Ensure THF is strictly anhydrous. |

| Emulsions (Workup) | Pyrazole amphotericity | Saturate the aqueous phase with NaCl (Brine) before extraction. |

References

-

Henry Reaction Mechanism & Scope: Luzzio, F. A. (2001).[8] "The Henry reaction: recent examples." Tetrahedron, 57(6), 915-945.[9]

-

Synthesis of Heteroaromatic Nitroalkenes: Alvarez-Builla, J., Vaquero, J. J., & Barluenga, J. (2011). Modern Heterocyclic Chemistry. Wiley-VCH. (General reference for Pyrazole reactivity).

-

Reduction of Nitroalkenes with LiAlH4: Nystrom, R. F., & Brown, W. G. (1948). "Reduction of Organic Compounds by Lithium Aluminum Hydride." Journal of the American Chemical Society, 70(11), 3738–3740.

-

Purification of Pyrazole Derivatives: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for Acid-Base Extraction principles).

Sources

- 1. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 2. people.chem.umass.edu [people.chem.umass.edu]

- 3. Pyrazole synthesis [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Nitro Reduction - LiAlH4 [commonorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. synarchive.com [synarchive.com]

Technical Application Note: Leveraging 2-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-amine (CPEA) in FBDD

This Application Note is structured as a high-level technical guide for drug discovery scientists. It treats 2-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-amine (herein referred to as CPEA ) as a model "privileged fragment" to demonstrate advanced Fragment-Based Drug Discovery (FBDD) methodologies.

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), the "privileged scaffold" concept refers to molecular cores that statistically over-perform in binding specific protein families. 2-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-amine (CPEA) represents a quintessential "linker-ready" fragment. It combines a pyrazole core (historically validated for kinase hinge binding and GPCR recognition) with a cyclopentyl moiety (hydrophobic shape complementarity) and a primary ethylamine tail (a high-value synthetic vector for fragment growing).

This guide details the physicochemical profiling, screening protocols, and synthetic elaboration strategies required to transition CPEA from a millimolar fragment hit to a nanomolar lead candidate.

Physicochemical Profile & "Rule of Three" Compliance

Before screening, fragments must be validated for solubility and aggregation tendencies. CPEA exhibits an ideal profile for FBDD, strictly adhering to Astex’s "Rule of Three" (MW < 300, cLogP < 3, H-bond donors/acceptors < 3).

Table 1: CPEA Molecular Descriptors

| Property | Value | FBDD Suitability | Note |

| Molecular Weight | 179.26 Da | Ideal | Allows significant mass addition during optimization. |

| cLogP | ~1.6 | Ideal | Balanced lipophilicity for membrane permeability and solubility. |

| TPSA | ~45 Ų | High | Good polarity for CNS or peripheral targets. |

| H-Bond Donors | 2 (NH₂) | Versatile | Primary amine acts as a key interaction point or synthetic handle. |

| H-Bond Acceptors | 2 (Pyrazole N) | Critical | Pyrazole N2 is a classic kinase hinge acceptor. |

| Solubility (PBS, pH 7.4) | > 5 mM | Excellent | Suitable for high-concentration NMR/SPR screening. |

Experimental Protocols

Protocol A: Surface Plasmon Resonance (SPR) Screening

Objective: Determine binding affinity (

Materials:

-

Biacore 8K or T200 (Cytiva).

-

Sensor Chip CM5 (Carboxymethylated dextran).

-

Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 2% DMSO.

Methodology:

-